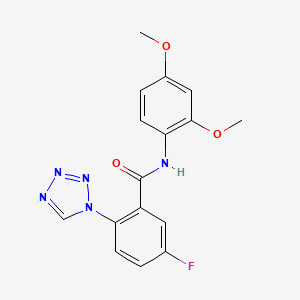
N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrazole ring, a fluorine atom, and methoxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 2,4-dimethoxyaniline with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorine atom play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(2,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of methoxy groups and the tetrazole ring further enhances its potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14FN5O3 |
|---|---|
Molekulargewicht |
343.31 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14FN5O3/c1-24-11-4-5-13(15(8-11)25-2)19-16(23)12-7-10(17)3-6-14(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI-Schlüssel |
KGPSHENORICRFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


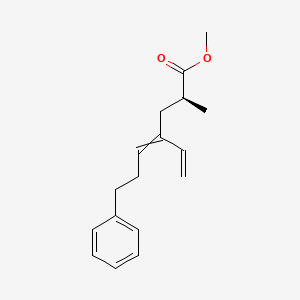
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
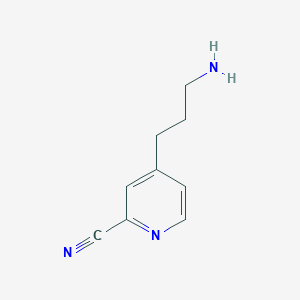
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
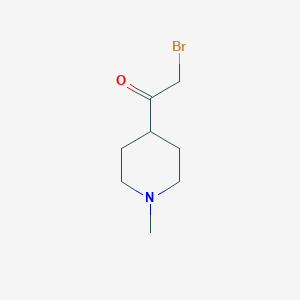
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
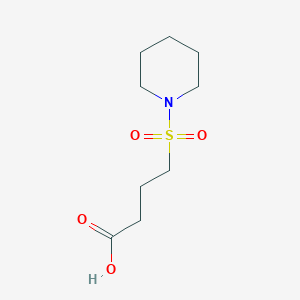
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)

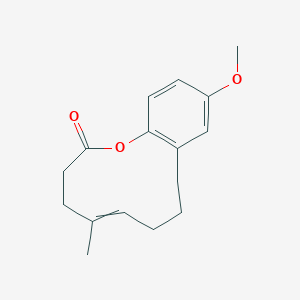
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)

![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
